

Y-27632 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Application

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Compound of Interest

Compound Name: Y-27632 dihydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). Since its discovery, it has become an indispensable tool in cell biology and has shown significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of Y-27632, its mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative characteristics.

Discovery and History

Y-27632, chemically known as (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, was first described as a potent hypotensive agent in a seminal 1997 Nature paper by Uehata and colleagues from Yoshitomi Pharmaceutical Industries and Kyoto University Faculty of Medicine.^[1] The research identified Y-27632 as a specific inhibitor of Rho-associated kinase (ROCK), a key effector of the small GTPase RhoA.^[1] The initial studies demonstrated that Y-27632 lowered blood pressure in hypertensive rat models, not by acting as a simple vasodilator, but by targeting the calcium sensitization of smooth muscle contraction, a process governed by the Rho/ROCK pathway.^[1]^[2]

Subsequent pharmacological characterization, detailed in a 2000 publication in *Molecular Pharmacology*, further elucidated its specificity and mechanism.[3] These foundational studies established Y-27632 as a selective tool for dissecting Rho/ROCK signaling, paving the way for its widespread use in research and exploration in various therapeutic areas, including neuroscience, stem cell biology, and ophthalmology.[4][5][6]

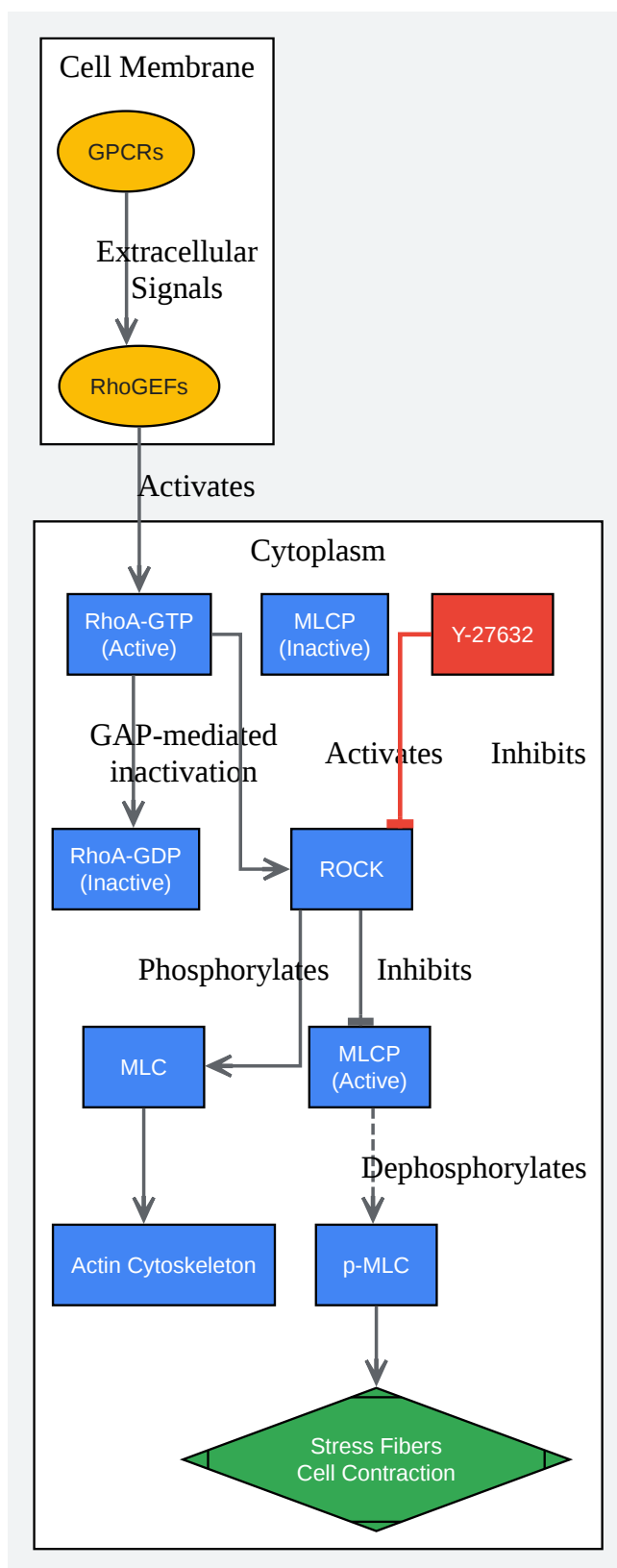
Mechanism of Action

Y-27632 exerts its effects by inhibiting the kinase activity of the two isoforms of ROCK: ROCK1 (p160ROCK) and ROCK2. The inhibition is ATP-competitive, meaning Y-27632 binds to the catalytic kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[3][6]

The Rho/ROCK signaling pathway plays a central role in regulating the actin cytoskeleton. Activated (GTP-bound) RhoA recruits and activates ROCK, which then phosphorylates several substrates, most notably:

- **Myosin Light Chain (MLC):** ROCK directly phosphorylates MLC, promoting actomyosin contractility.
- **Myosin Phosphatase Target Subunit 1 (MYPT1):** ROCK phosphorylates MYPT1, which inactivates myosin light chain phosphatase (MLCP). This inactivation prevents the dephosphorylation of MLC, thus increasing the overall level of phosphorylated MLC and enhancing cellular contraction and the formation of stress fibers and focal adhesions.

By inhibiting ROCK, Y-27632 disrupts these processes, leading to the disassembly of actin stress fibers, reduced cell contractility, and promotion of cell spreading.[3] This mechanism is fundamental to its observed effects, such as smooth muscle relaxation and enhanced survival of dissociated single cells.[2][7]



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Figure 1: Simplified ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Data

The efficacy and selectivity of Y-27632 have been quantified in numerous studies. The following tables summarize key inhibitory constants and effective concentrations reported in the literature.

Table 1: Kinase Inhibitory Activity of Y-27632

| Kinase Target | Ki (nM) | IC50 (nM) | Reference(s) |
|----------------------------------|-----------|-----------|---|
| ROCK1 (p160ROCK) | 140 - 220 | ~140 | [3] [7] [8] [9] |
| ROCK2 | 300 | - | [7] [9] |
| Protein Kinase A (PKA) | 25,000 | - | [6] [8] |
| Protein Kinase C (PKC) | 26,000 | - | [6] [8] |
| Myosin Light-Chain Kinase (MLCK) | >250,000 | - | [10] |
| Citron Kinase | ~4,000 | - | [3] |
| Protein Kinase N (PKN) | ~6,000 | - | [3] |
| PRK2 | - | 600 | [10] |

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values indicate the potency of Y-27632. Lower values signify higher potency. The high Ki values for other kinases demonstrate Y-27632's selectivity for ROCK.

Table 2: Effective Concentrations of Y-27632 in Cellular Assays

| Application | Cell Type | Effective Concentration (μM) | Observed Effect | Reference(s) |
|-------------------------------|------------------------------------|------------------------------|--|--------------|
| Inhibition of Stress Fibers | Swiss 3T3 cells | 10 | Abolishment of stress fibers | [3] |
| Enhanced Cell Survival | Human Pluripotent Stem Cells | 10 | Increased survival and cloning efficiency after dissociation | [7] |
| Enhanced Cell Migration | Human Cardiac Stem Cells | 10 | Increased wound healing rate | [10] |
| Inhibition of Apoptosis | Murine Prostate Stem Cells | 10 | Suppression of dissociation-induced apoptosis | [11] |
| Smooth Muscle Relaxation | Rabbit Corpus Cavernosum | ~1 (EC50) | Relaxation of phenylephrine-induced tone | [2] |
| Myofibroblast Differentiation | Graves' Ophthalmopathy Fibroblasts | 1 - 30 | Inhibition of TGF-β1-induced differentiation | [12] |

Experimental Protocols

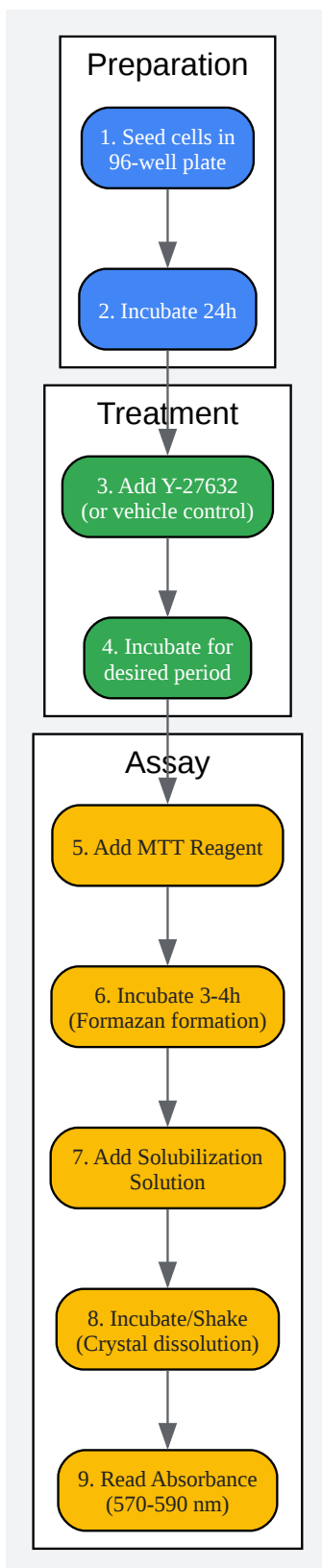
Y-27632 is widely used in a variety of standard cell biology experiments. Below are detailed, synthesized methodologies for its application in key assays.

Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of Y-27632 on cell metabolic activity, an indicator of viability and proliferation.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 μ L of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Treatment: Prepare a stock solution of Y-27632 in sterile water or PBS.[\[13\]](#) Dilute the stock in culture medium to the desired final concentrations (e.g., 1, 10, 30 μ M). Replace the medium in the wells with the Y-27632-containing medium. Include untreated wells as a control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[\[14\]](#)
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[\[15\]](#)[\[16\]](#)
- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[\[14\]](#)
- Measurement: Leave the plate overnight at 37°C in a humidified atmosphere or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[\[14\]](#)[\[17\]](#) Read the absorbance at 570-590 nm using a microplate reader.[\[17\]](#) A reference wavelength of >650 nm can be used to subtract background.[\[14\]](#)



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Figure 2: General workflow for a cell viability MTT assay with Y-27632 treatment.

Analysis of ROCK Activity (Western Blot for p-MYPT1)

This protocol measures the inhibition of ROCK activity by assessing the phosphorylation status of its direct substrate, MYPT1. A decrease in phosphorylated MYPT1 (p-MYPT1) indicates ROCK inhibition.

Methodology:

- **Cell Culture and Treatment:** Culture cells to ~80% confluency in 6-well plates. Treat with Y-27632 (e.g., 10 μ M) or vehicle for a specified time (e.g., 1-2 hours).
- **Protein Extraction:** Wash cells twice with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
- **Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-50 μ g) with Laemmli sample buffer and boil for 5 minutes.[\[12\]](#)
- **SDS-PAGE:** Separate the protein samples on a 10% SDS-polyacrylamide gel.[\[12\]](#)
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[12\]](#)
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696) and a loading control (e.g., anti- β -actin or anti-GAPDH) overnight at 4°C, diluted in blocking buffer.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.[18] Quantify band intensities using software like ImageJ.

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of Y-27632 on cell migration.

Methodology:

- Create Monolayer: Plate cells in a 6-well plate and grow them to 100% confluence.[19]
- Create Wound: Use a sterile 200 μ L pipette tip to create a straight "scratch" or wound in the cell monolayer.
- Wash and Treat: Gently wash the wells with PBS to remove dislodged cells.[20] Replace the medium with fresh culture medium (often serum-free to inhibit proliferation) containing the desired concentration of Y-27632 (e.g., 10 μ M) or vehicle control.
- Image Acquisition: Immediately capture images of the wound at multiple defined points using a phase-contrast microscope. This is the 0-hour time point.
- Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).[10]
- Data Analysis: Measure the width or area of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.[10]

Synthesis Overview

A practical and scalable synthesis of Y-27632 has been reported, typically achieved in seven steps with a good overall yield.[3][21][22] The synthesis generally starts from commercially available and inexpensive (R)-1-phenylethylamine.[9][21][23] Key steps involve N-acylation, Friedel–Crafts acylation, a haloform reaction, and a crucial hydrogenation of the aromatic moiety. The final steps include N-Boc protection, amidation with 4-aminopyridine, and subsequent deprotection to yield the final **Y-27632 dihydrochloride** product.[21]

Conclusion

Y-27632 dihydrochloride has proven to be a robust and highly selective pharmacological tool for investigating the complex roles of the Rho/ROCK signaling pathway. Its discovery was a pivotal moment in understanding the mechanisms of calcium sensitization in smooth muscle and has since fueled countless studies across diverse fields of cell biology. With its well-characterized mechanism of action and established utility in a range of experimental paradigms, Y-27632 remains a cornerstone compound for both basic research and the ongoing development of novel therapeutic strategies targeting the ROCK signaling cascade.

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